Beta-defensin106A
Description
Beta-defensin106A (DEFB106A) belongs to the beta-defensin family, a class of small cationic peptides integral to innate immunity. Beta-defensins are characterized by their antimicrobial activity against bacteria, viruses, and fungi, mediated by their ability to disrupt microbial membranes . They also modulate immune responses by recruiting dendritic and T cells, enhancing wound healing, and interacting with chemokine receptors . Beta-defensins are encoded by clustered genes on chromosome 20 in humans, with variations in tissue-specific expression and post-translational modifications influencing their roles .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FFDEKCGKLKGTCKNNCGKNEELIALCQKSLKCCRTIQPCGSIID |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of Beta-Defensin106A and Related Peptides
Structural and Genomic Features
Beta-defensins share a conserved six-cysteine motif forming three disulfide bonds critical for stabilizing their β-sheet-rich structure . However, sequence divergence in the variable regions dictates target specificity and functional diversity. For example:
- DEFB2 and DEFB3 exhibit distinct electrostatic surface potentials due to differences in cationic residues, influencing their interactions with microbial membranes .
- DEFB104A has a unique C-terminal extension implicated in enhanced binding to host cell receptors . DEFB106A’s putative structure (inferred from genomic data) likely follows this framework, but its exact disulfide connectivity and tertiary conformation remain uncharacterized .
Antimicrobial Activity
Beta-defensins demonstrate broad-spectrum antimicrobial activity, though potency varies:
DEFB106A’s antimicrobial profile is extrapolated from genomic homology, but direct experimental validation is lacking.
Immune Modulation
Beyond microbicidal effects, beta-defensins bridge innate and adaptive immunity:
- DEFB2 activates TLR4 on dendritic cells, promoting CD8+ T cell responses .
- DEFB3 induces IL-18 secretion, enhancing Th1 polarization .
- DEFB104A suppresses NF-κB signaling, attenuating inflammation in chronic infections . DEFB106A may share these immunoregulatory roles, as beta-defensins commonly interact with CCR6 and other chemokine receptors .
Tissue-Specific Expression
Expression patterns highlight functional specialization:
- DEFB2 : Highly expressed in lung and skin epithelia during infection .
- DEFB3 : Constitutively produced in oral mucosa and kidneys .
- DEFB104A : Detected in reproductive tissues (e.g., seminal plasma) .
DEFB106A mRNA has been identified in urogenital and respiratory tracts, suggesting roles in mucosal defense .
Clinical and Therapeutic Relevance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
